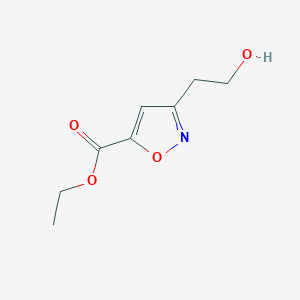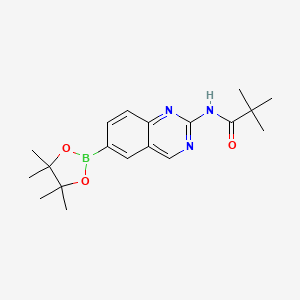
1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine is an organic compound that features a piperidine ring substituted with a methoxymethyl group and a 4-bromophenylsulfonyl group
Preparation Methods
The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenesulfonyl chloride and 4-(methoxymethyl)piperidine.
Reaction Conditions: The reaction between 4-bromobenzenesulfonyl chloride and 4-(methoxymethyl)piperidine is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: On an industrial scale, the reaction can be optimized by controlling the temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenyl derivatives.
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom on the phenyl ring can participate in halogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine can be compared with similar compounds such as:
1-((4-Chlorophenyl)sulfonyl)-4-(methoxymethyl)piperidine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-((4-Methylphenyl)sulfonyl)-4-(methoxymethyl)piperidine: The presence of a methyl group instead of a bromine atom can lead to differences in steric and electronic properties.
1-((4-Nitrophenyl)sulfonyl)-4-(methoxymethyl)piperidine: The nitro group introduces additional electronic effects, influencing the compound’s reactivity and interactions with biological targets.
These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions and applications in various fields.
Properties
Molecular Formula |
C13H18BrNO3S |
|---|---|
Molecular Weight |
348.26 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(methoxymethyl)piperidine |
InChI |
InChI=1S/C13H18BrNO3S/c1-18-10-11-6-8-15(9-7-11)19(16,17)13-4-2-12(14)3-5-13/h2-5,11H,6-10H2,1H3 |
InChI Key |
ITFZJMQOVWQDBM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


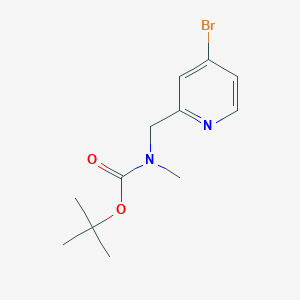

![2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13928875.png)

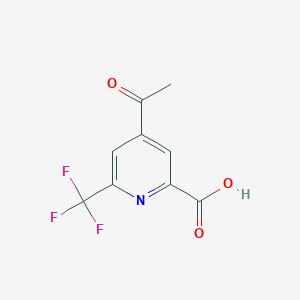
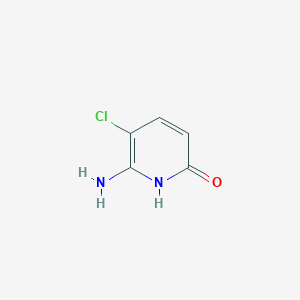

![2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B13928895.png)
![N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B13928899.png)


